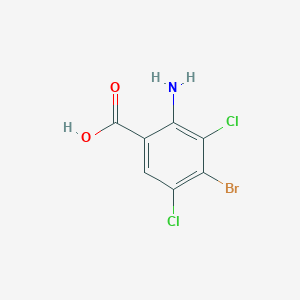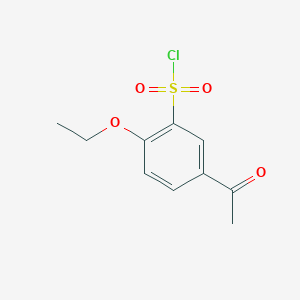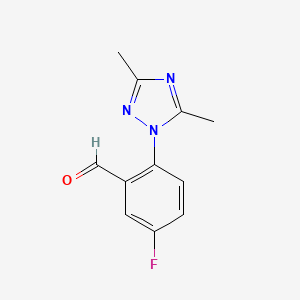
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid is a chemical compound characterized by the presence of a dioxane ring substituted with a methyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid typically involves the formation of the dioxane ring followed by the introduction of the acetic acid group. One common method includes the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. Subsequently, the methyl group is introduced via alkylation, and the acetic acid moiety is added through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxane ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Methyl-1,4-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 2-(6-Methyl-1,3-dioxan-2-yl)acetic acid
- 2-(6-Methyl-1,4-dioxan-2-yl)propanoic acid
Uniqueness
2-(6-Methyl-1,4-dioxan-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-(6-methyl-1,4-dioxan-2-yl)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-5-3-10-4-6(11-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChIキー |
DULDIFHRRJDMTR-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(O1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)



![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)








